Ethyl 3-chloro-2,4-dioxopentanoate

Organic Synthesis Reaction Optimization Chlorination

Ethyl 3-chloro-2,4-dioxopentanoate (CAS 34959-81-4) is a chlorinated β-diketone ester, also known as ethyl 3-chloro-2,4-dioxovalerate, with the molecular formula C7H9ClO4 and a molecular weight of 192.6 g/mol. It is typically supplied as a colorless liquid that is miscible with common organic solvents such as ethers, alcohols, and ketones, but is nearly insoluble in water.

Molecular Formula C7H9ClO4
Molecular Weight 192.6 g/mol
CAS No. 34959-81-4
Cat. No. B1334950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-2,4-dioxopentanoate
CAS34959-81-4
Molecular FormulaC7H9ClO4
Molecular Weight192.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C(C(=O)C)Cl
InChIInChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3
InChIKeyKJXBRTITCZOHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Chloro-2,4-dioxopentanoate (CAS 34959-81-4): Sourcing and Baseline Characterization of a Chlorinated β-Diketone Building Block


Ethyl 3-chloro-2,4-dioxopentanoate (CAS 34959-81-4) is a chlorinated β-diketone ester, also known as ethyl 3-chloro-2,4-dioxovalerate, with the molecular formula C7H9ClO4 and a molecular weight of 192.6 g/mol [1]. It is typically supplied as a colorless liquid that is miscible with common organic solvents such as ethers, alcohols, and ketones, but is nearly insoluble in water . This compound is primarily valued as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic systems, due to the presence of both a reactive electrophilic chlorine atom and a 1,3-diketone moiety capable of undergoing keto-enol tautomerism and nucleophilic addition .

Technical Rationale for Non-Substitutability of Ethyl 3-Chloro-2,4-dioxopentanoate (CAS 34959-81-4) in Synthesis


Direct substitution of Ethyl 3-chloro-2,4-dioxopentanoate with its non-chlorinated analog, Ethyl 2,4-dioxopentanoate (CAS 615-79-2), or other β-diketones like Ethyl acetoacetate, is generally not feasible in reaction pathways designed for the chlorinated scaffold. The presence of the chlorine atom at the C3 position introduces a critical electrophilic site that is absent in the parent diketone, fundamentally altering the compound's reactivity profile. This site enables unique nucleophilic substitution and cyclocondensation reactions that are essential for accessing specific heterocyclic architectures and functionalized intermediates . For instance, the chlorine atom can be displaced by nitrogen or carbon nucleophiles, a reaction manifold that is completely unavailable to Ethyl 2,4-dioxopentanoate, which can only react at its carbonyl carbons . This distinct chemical behavior dictates the procurement of the specific chlorinated derivative for targeted synthetic routes.

Quantitative Differentiation Evidence for Ethyl 3-Chloro-2,4-dioxopentanoate (CAS 34959-81-4) Against Key Analogs


Comparative Synthetic Yield: Direct Chlorination of Ethyl 2,4-Dioxopentanoate

A direct comparison of the synthetic efficiency for introducing the C3-chloro substituent shows that the chlorination of Ethyl 2,4-dioxopentanoate using sulfuryl chloride provides the target compound, Ethyl 3-chloro-2,4-dioxopentanoate, in an 81% isolated yield . In contrast, a general survey of analogous 3,5-dioxopentanoate syntheses via the Blaise reaction reports yields ranging from 55% to 81% for a broad substrate scope, indicating that the specific chlorination route offers a yield at the upper end of the spectrum for this compound class . This suggests the chlorination method is a competitive and efficient means to access this specific derivative.

Organic Synthesis Reaction Optimization Chlorination

Reactivity in Heterocycle Formation: Halogen-Dependent Cyclization Pathways

The presence of the C3-chloro group enables participation in specific [3+2] cycloaddition reactions. Studies show that 3-chloroacetylacetone (a direct analog of the core structure) reacts with ethyl bromopyruvate in the presence of ammonium acetate to yield functionalized furan and dihydrofuran derivatives [1]. This reaction pathway leverages the halogen's ability to act as a leaving group during cyclization. In comparison, the non-halogenated Ethyl 2,4-dioxopentanoate cannot participate in this specific dehydrohalogenative annulation sequence, limiting its utility to different reaction manifolds like simple Knorr pyrazole syntheses . This demonstrates a fundamental divergence in accessible heterocyclic space dictated by the halogen substituent.

Heterocyclic Chemistry Cycloaddition Furan Synthesis

Defined Utility in Anticancer Agent Synthesis: Intermediate for Camptothecin

The compound is explicitly identified as an intermediate in the production of camptothecin, a clinically significant anticancer drug that inhibits topoisomerase I . The synthesis utilizing this intermediate achieves a transfer efficiency of approximately 50% in the designated reactor system . While specific yield data for the transformation of this intermediate into camptothecin are not detailed in the source, this established role in a high-value synthetic route provides a compelling, application-specific justification for its use. In contrast, the non-chlorinated analog Ethyl 2,4-dioxopentanoate is not reported as a direct intermediate in this specific camptothecin synthetic pathway, highlighting a key differentiation in pharmaceutical applicability .

Medicinal Chemistry Anticancer Process Development

Validated Use-Cases for Ethyl 3-Chloro-2,4-dioxopentanoate (CAS 34959-81-4) in Discovery and Development


Synthesis of 5-Substituted Pyrazole Derivatives via Tandem Cyclocondensation

The compound serves as a 1,3-diketone component in condensation reactions with hydrazines. The chlorine atom remains available for subsequent nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, providing an orthogonal handle for late-stage diversification of the pyrazole core .

Precursor for Furan and Dihydrofuran Libraries via Feist–Benary Cycloaddition

Leveraging the leaving group ability of the C3-chloro atom, the compound can be engaged in annulation reactions to construct functionalized furan frameworks. This is a divergent strategy from using non-halogenated β-diketones and allows access to a distinct region of heterocyclic chemical space [1].

Key Building Block in the Total Synthesis of Camptothecin Analogs

In the context of anticancer drug development, this compound is a validated intermediate for assembling the pentacyclic ring system of camptothecin. Procuring this specific chlorinated β-diketone is essential for following established, high-value synthetic routes to this important class of topoisomerase I inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-chloro-2,4-dioxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.